

Introduction to IRAK4 and the Rationale for Targeted Degradation

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Compound of Interest

Compound Name: *PROTAC IRAK4 degrader-12*

Cat. No.: *B15609495*

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Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of the innate immune system.^[1] It is a key component in the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).^[1] Upon activation, IRAK4 is essential for the formation of the Myddosome, a multiprotein signaling complex, and subsequently mediates a signaling cascade that leads to the activation of transcription factors such as NF- κ B, culminating in the production of pro-inflammatory cytokines.^{[1][2][3]}

Beyond its catalytic kinase activity, IRAK4 also possesses a crucial scaffolding function that is vital for the proper assembly and signaling of the Myddosome.^{[1][3]} Traditional small-molecule inhibitors can only block the kinase function of IRAK4, leaving its scaffolding role intact, which may lead to incomplete pathway inhibition and limited therapeutic efficacy.^{[4][5][6]}

Proteolysis-targeting chimeras (PROTACs) present a superior therapeutic strategy. These heterobifunctional molecules are engineered not merely to inhibit, but to induce the complete elimination of a target protein by co-opting the cell's native ubiquitin-proteasome system (UPS).^[1] By facilitating the degradation of the entire IRAK4 protein, PROTACs abrogate both its kinase and scaffolding functions, offering the potential for a more profound and durable pharmacological effect compared to conventional inhibitors.^{[3][5][7]} This guide will focus on the discovery and development of IRAK4-targeting PROTACs, with a particular focus on the well-characterized degrader KT-474, and will also reference other notable degraders such as **PROTAC IRAK4 degrader-12**.

Quantitative Data Summary

The efficacy of IRAK4 PROTACs is evaluated through several key quantitative metrics, including the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for downstream signaling events. The following tables summarize the available quantitative data for prominent IRAK4 degraders.

Table 1: In Vitro Degradation of IRAK4 by PROTACs

Compound	Cell Line	DC50 (nM)	Dmax (%)	Time Point (h)	E3 Ligase Recruited	Reference
KT-474	RAW 264.7	4.034	>95	24	Cereblon	[8]
OCI-Ly10	Not Specified	>95	4	Cereblon	[4]	
THP-1	0.88	101	Not Specified	Cereblon	[9]	
PROTAC IRAK4 degrader-12	K562	4.87	108.46	Not Specified	Cereblon	[10]
Compound 9	OCI-LY10	Not Specified	Potent Degradation	24	Cereblon	[5]
TMD8	Not Specified	Potent Degradation	24	Cereblon	[5]	

Table 2: In Vitro Inhibition of Cytokine Production by KT-474

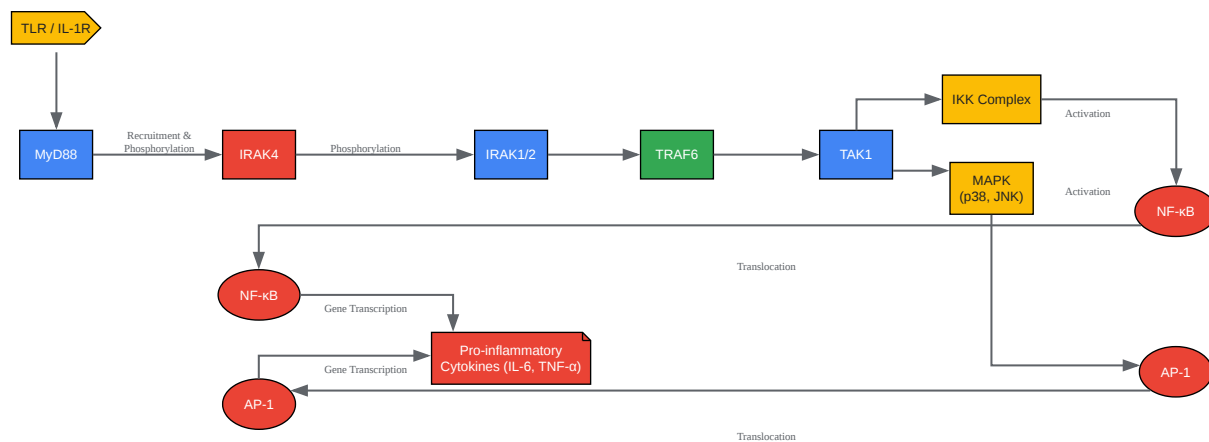
Cell Type	Stimulant	Cytokine	IC50 (nM)	Max Inhibition (%)	Reference
Human PBMCs	LPS	IL-6	Not Specified	>90	[11]
Human PBMCs	R848	IL-6	Not Specified	Not Specified	[11]
Hidradenitis Suppurativa Patient Cells	Not Specified	Multiple Cytokines	Not Specified	up to 84	
Atopic Dermatitis Patient Cells	Not Specified	Multiple Cytokines	Not Specified	up to 98	

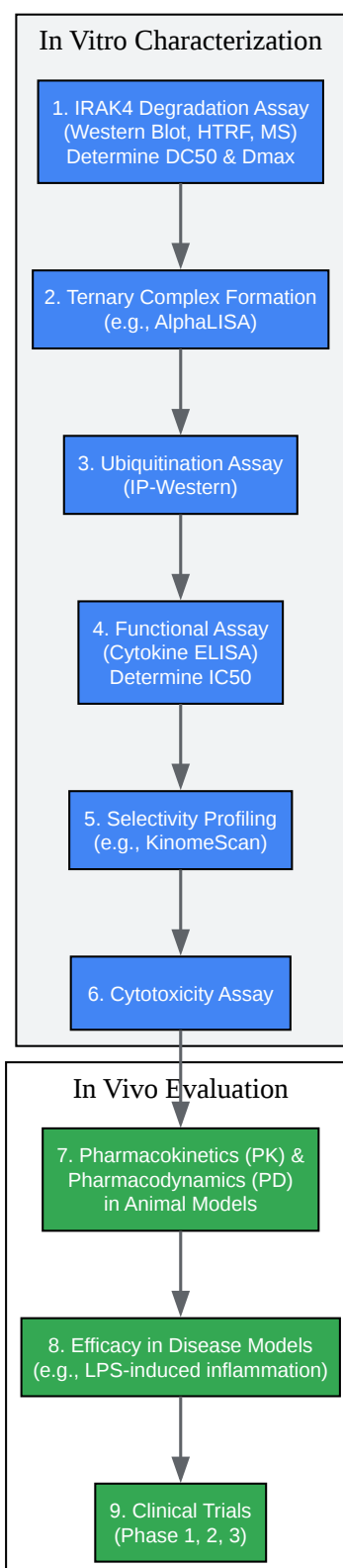
Table 3: In Vivo Pharmacodynamics of KT-474 (Phase 1 Clinical Trial)

Parameter	Dose	Mean Reduction (%)	Population	Reference
IRAK4 Degradation in Blood (Single Dose)	600-1600 mg	≥93	Healthy Volunteers	[12] [13]
IRAK4 Degradation in Blood (Multiple Doses)	50-200 mg daily for 14 days	≥95	Healthy Volunteers	[12] [13]
IRAK4 Degradation in Blood	25-200 mg once daily	92-98	Healthy Volunteers	[14]
IRAK4 Degradation in Skin Lesions	Not Specified	>90	HS and AD Patients	

Signaling and Mechanistic Pathways

To visually represent the underlying biological and experimental processes, the following diagrams have been generated using the DOT language.





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